molecular formula C12H21NO3S B7183874 N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide

N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide

Cat. No.: B7183874
M. Wt: 259.37 g/mol
InChI Key: LKBQERHZKRWZNA-UHFFFAOYSA-N
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Description

N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a cyclopropyl ring, and a methylsulfonylacetamide moiety

Properties

IUPAC Name

N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-17(15,16)8-12(14)13-11-7-10(11)9-5-3-2-4-6-9/h9-11H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBQERHZKRWZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)NC1CC1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclopropanation of a cyclohexyl derivative, followed by the introduction of the methylsulfonylacetamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and cyclohexyl groups may contribute to the compound’s binding affinity and selectivity, while the methylsulfonylacetamide moiety can influence its reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-cyclohexylcyclopropyl)-2-methylsulfonylacetamide include other cyclopropyl and cyclohexyl derivatives, such as:

  • Cyclohexylamine
  • Cyclopropylamine
  • Methylsulfonyl derivatives

Uniqueness

What sets this compound apart is its combination of structural features, which confer unique chemical and biological properties

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